5-Bromo-3-cyclopropoxy-2-methoxypyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-cyclopropyloxy-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-12-9-8(13-7-2-3-7)4-6(10)5-11-9/h4-5,7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVKTRQZLYYERN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)OC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo 3 Cyclopropoxy 2 Methoxypyridine
Retrosynthetic Analysis of 5-Bromo-3-cyclopropoxy-2-methoxypyridine
A retrosynthetic analysis of the target molecule suggests several logical disconnections. The carbon-oxygen bonds of the methoxy (B1213986) and cyclopropoxy ethers are primary targets for disconnection via etherification reactions. The carbon-bromine bond can be disconnected through an electrophilic bromination step.
A plausible retrosynthetic pathway begins by disconnecting the cyclopropyl (B3062369) ether, leading to the precursor 5-bromo-2-methoxypyridin-3-ol uni.lu. This intermediate is central to the synthesis. This precursor can be further disconnected by removing the bromine atom, pointing to 2-methoxypyridin-3-ol as a key building block. Alternatively, the methoxy group could be introduced at a later stage. The synthesis of the pyridine (B92270) core itself can be envisioned from acyclic precursors, although functionalization of a pre-formed pyridine ring is more common.
Precursor Synthesis and Functional Group Interconversions
The construction of this compound relies heavily on the sequential and controlled introduction of its defining functional groups onto a pyridine scaffold.
Introducing a bromine atom at the C-5 position of the pyridine ring is typically achieved through electrophilic aromatic substitution. However, the electron-deficient nature of the pyridine ring makes it less reactive towards electrophiles compared to benzene. researchgate.net The reaction conditions often need to be harsh.
For a substrate like 2-methoxy-3-hydroxypyridine, the activating, ortho-, para-directing hydroxyl and methoxy groups facilitate bromination. The C-5 position is para to the C-2 methoxy group and ortho to the C-3 hydroxyl group, making it the most electronically favorable site for electrophilic attack. Standard brominating agents such as N-Bromosuccinimide (NBS) or bromine (Br₂) in an appropriate solvent can be employed.
A common precursor, 5-Bromo-2-methoxypyridine (B44785), is synthesized from 2,5-dibromopyridine (B19318) by nucleophilic substitution with sodium methoxide (B1231860) in methanol (B129727). chemicalbook.com
The formation of ether linkages is a fundamental aspect of this synthesis. ncert.nic.in These reactions are typically accomplished via nucleophilic substitution, with the Williamson ether synthesis being a classic and relevant example. acs.org
Introduction of the Methoxy Group: The methoxy group can be introduced by reacting a corresponding hydroxypyridine with a methylating agent. For instance, reacting 5-bromo-2,3-dihydroxypyridine with a reagent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base would install the methoxy group at the C-2 position. A more direct route involves the nucleophilic aromatic substitution of a leaving group (e.g., a halogen) at the C-2 position by a methoxide source. For example, 2,5-dibromopyridine can be selectively monomethoxylated at the more reactive C-2 position to yield 5-bromo-2-methoxypyridine. chemicalbook.com
Introduction of the Cyclopropoxy Group: The cyclopropoxy group is typically installed by reacting the hydroxyl group of the precursor, 5-bromo-2-methoxypyridin-3-ol uni.lu, with a cyclopropyl electrophile under basic conditions. A common method involves using a cyclopropyl halide (e.g., bromocyclopropane) or a cyclopropyl boronic acid in the presence of a suitable base and catalyst. A demonstrated method for such transformations is the base-assisted dehydrohalogenation of bromocyclopropanes, which forms a cyclopropene (B1174273) intermediate that subsequently undergoes addition by an alkoxide nucleophile. acs.org
| Reaction Type | Nucleophile | Electrophile/Reagent | Product Feature |
| Methoxylation | Sodium Methoxide | 2,5-Dibromopyridine | 2-Methoxy Group |
| Cyclopropylation | 5-bromo-2-methoxypyridin-3-ol | Cyclopropyl Bromide / Base | 3-Cyclopropoxy Group |
Advanced Synthetic Routes to this compound
Modern synthetic chemistry offers powerful tools that can streamline the synthesis of complex molecules like the target compound.
Palladium-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is particularly versatile. nih.govacs.org
In the context of synthesizing the target molecule, a Suzuki-Miyaura reaction could be envisioned for forming the C-O bond of the cyclopropoxy group. This would involve coupling a halopyridine precursor, such as 3,5-dibromo-2-methoxypyridine, with cyclopropylboronic acid. While more commonly used for C-C bonds, variations of Suzuki coupling are effective for C-O bond formation. Such reactions typically require a palladium catalyst, a suitable ligand (e.g., a phosphine), and a base. mdpi.com This method offers high efficiency and functional group tolerance. nih.gov
| Coupling Partners | Catalyst System | Bond Formed |
| 5-Bromo-2-methoxy-3-(pinacolato)boronate pyridine & Halide | Pd(PPh₃)₄ / Base | C-C or C-Heteroatom |
| 3,5-Dibromo-2-methoxypyridine & Cyclopropylboronic Acid | Pd Catalyst / Ligand / Base | C-O (Cyclopropoxy) |
Direct C-H functionalization is an atom-economical strategy that avoids the pre-functionalization of substrates (e.g., creating organohalides or organoboranes). rsc.org For pyridines, this approach is challenging due to the ring's electronic properties and the coordinating ability of the nitrogen atom, but significant progress has been made. researchgate.netrsc.org
Transition metal-catalyzed C-H activation can enable the introduction of functional groups at specific positions. acs.orgrsc.org For the synthesis of this compound, a hypothetical C-H functionalization route could involve the direct cyclopropoxylation at the C-3 position of a 5-bromo-2-methoxypyridine substrate. However, achieving regioselectivity at C-3 can be difficult, as C-H functionalization of pyridines often favors the C-2 or C-4 positions. researchgate.netacs.org Developing a catalytic system that directs functionalization to the C-3 and C-5 positions of an already substituted pyridine remains a significant synthetic challenge.
Multicomponent Reactions and Domino Sequences in Pyridine Synthesis
Multicomponent reactions (MCRs) and domino (or cascade) sequences represent highly efficient strategies for the de novo synthesis of complex molecular architectures from simple starting materials in a single operation. tandfonline.comrsc.org These methods are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. bohrium.com
Multicomponent Reactions (MCRs) bring together three or more reactants in a one-pot reaction to form a product that incorporates substantial portions of all the starting materials. nih.gov The Hantzsch pyridine synthesis, one of the earliest described MCRs, and its variations are classic examples, typically involving a [2+2+1+1] or a modified [3+2+1] disconnection approach to assemble the pyridine ring. taylorfrancis.com More contemporary MCRs often employ nanocatalysts or microwave assistance to improve yields and reaction times, offering green and efficient pathways to novel pyridine derivatives. nih.govrsc.orgrsc.org For instance, a one-pot, four-component reaction of an aldehyde, malononitrile, an active methylene (B1212753) compound, and ammonium (B1175870) acetate (B1210297) can yield highly substituted pyridines under environmentally benign conditions. tandfonline.comacs.org
Domino Sequences involve a series of intramolecular or intermolecular reactions that occur sequentially without the need to isolate intermediates, change reaction conditions, or add subsequent reagents. rsc.org These sequences can be triggered by a single event and proceed through several bond-forming steps to rapidly build complexity. rsc.org A notable example is the synthesis of polysubstituted pyridines via an aza-Wittig/Diels-Alder sequence, which combines multiple transformations to efficiently construct the heterocyclic core. nih.govwhiterose.ac.uk Another powerful domino approach involves the silver-catalyzed hetero-dimerization of vinyl isocyanides with isocyanoacetamides, which assembles five new sigma bonds in a single, efficient operation to yield fully substituted pyridines. rsc.org
While a specific MCR or domino reaction for this compound is not documented, one could envision a strategy combining precursors that bear the required functionalities. For example, a hypothetical MCR could involve a β-ketoester bearing a cyclopropoxy group, an enamine with a methoxy group, and a bromine-containing building block, which upon condensation and oxidation would yield the target pyridine.
Table 1: Examples of Multicomponent and Domino Strategies for Pyridine Synthesis
| Reaction Type | Key Features | Reactants (General) | Product Type | Citation |
| Hantzsch-type MCR | Four-component, one-pot synthesis. | Aldehyde, β-dicarbonyl compound (2 equiv.), ammonia (B1221849) source. | Dihydropyridines (oxidized to pyridines). | taylorfrancis.com |
| Catalytic Aza-Wittig/Diels-Alder | Three-component, two-pot process. | Aryl aldehydes, α,β-unsaturated acids, push-pull enamines. | Tri- and tetrasubstituted pyridines. | nih.govwhiterose.ac.uk |
| Domino Cyclization/Oxidative Aromatization | One-pot domino approach using a bifunctional catalyst. | α,β,γ,δ-unsaturated ketones, ammonium formate. | Asymmetrical 2,6-diarylpyridines. | organic-chemistry.org |
| Silver-Catalyzed Domino Dimerization | Multistep domino reaction forming five new σ bonds. | Vinyl isocyanides, isocyanoacetamides. | Fully substituted pyridines. | rsc.org |
Chemo-, Regio-, and Stereoselectivity in the Synthesis of this compound
The successful synthesis of a specific isomer like this compound hinges on controlling three key aspects of selectivity. iitg.ac.in
Chemoselectivity refers to the ability to react with one functional group in the presence of others. In the context of the target molecule, a key challenge would be the selective functionalization of a pyridine or precursor ring without disturbing the bromo, methoxy, or cyclopropoxy groups. For example, in cross-coupling reactions, the relative reactivity of different leaving groups (e.g., -Br vs. -Cl or -OTf) can be exploited to install substituents in a stepwise and controlled manner. nih.gov Palladium catalysts can be judiciously selected to differentiate between a bromide and other functionalities, allowing for selective bond formation. nih.gov
Regioselectivity is the control of the position at which a reaction occurs. This is arguably the most critical factor in synthesizing the target compound, as it dictates the final 2,3,5-substitution pattern. The inherent electronic properties of the pyridine ring and its precursors guide the position of incoming electrophiles or nucleophiles. For instance, the direct C-H alkylation of pyridine N-oxides can be highly regioselective. nih.govacs.org The use of titanacyclopropanes as reagents has been shown to achieve C2-H alkylation with excellent regioselectivity, even in the presence of other electrophilic sites. nih.govacs.org Similarly, strategic use of blocking groups can direct reactions to a specific position, such as the C-4 alkylation of pyridines via a Minisci-type reaction. chemrxiv.org For the synthesis of this compound, a strategy would need to precisely control the introduction of the three different substituents onto the pyridine core, likely through a stepwise functionalization of a pre-formed, selectively substituted pyridine. acs.org
Stereoselectivity , while not directly applicable to the aromatic, achiral target molecule itself, is a crucial consideration in the synthesis of precursors or related saturated heterocycles. Concepts of stereoselective addition to carbonyl groups, governed by models like Cram's rule or the Felkin-Anh model, are fundamental in organic synthesis and would be relevant if any chiral centers were present in the synthetic intermediates. iitg.ac.in
Table 2: Factors Influencing Selectivity in Pyridine Synthesis
| Selectivity Type | Controlling Factor | Example Application | Desired Outcome for Target Synthesis | Citation |
| Chemoselectivity | Differential reactivity of leaving groups. | Stepwise Suzuki coupling on a di-halogenated pyridine. | Selective reaction at one position while leaving other functional groups intact. | nih.gov |
| Regioselectivity | Electronic nature of substituents and directing groups. | C-H functionalization of pyridine N-oxides. | Precise installation of bromo, cyclopropoxy, and methoxy groups at positions 5, 3, and 2, respectively. | nih.govnih.gov |
| Regioselectivity | Use of catalysts and specific reagents. | Titanacyclopropane-mediated alkylation at C2. | Directing the methoxy group to the C2 position and the cyclopropoxy group to C3. | acs.org |
| Regioselectivity | Blocking groups. | Minisci reaction at C4 by blocking other positions. | Preventing side reactions and ensuring the correct substitution pattern. | chemrxiv.org |
Chemical Reactivity and Transformational Chemistry of 5 Bromo 3 Cyclopropoxy 2 Methoxypyridine
Reactivity of the Pyridine (B92270) Core
The pyridine ring is an electron-deficient aromatic system, which influences its susceptibility to both electrophilic and nucleophilic attack. The presence of electron-donating groups—a methoxy (B1213986) group at the 2-position and a cyclopropoxy group at the 3-position—increases the electron density of the ring, thereby modulating its inherent reactivity.
Electrophilic Aromatic Substitution (EAS) on pyridine is generally more challenging than on benzene due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophiles. masterorganicchemistry.commasterorganicchemistry.com The reaction, when it occurs, typically requires harsh conditions. libretexts.org The mechanism involves the attack of an electrophile by the aromatic pi system, forming a carbocation intermediate known as a sigma complex. libretexts.org Aromaticity is then restored by the loss of a proton. masterorganicchemistry.comlibretexts.org
For 5-Bromo-3-cyclopropoxy-2-methoxypyridine, the electron-donating alkoxy groups at positions 2 and 3 activate the ring towards EAS relative to unsubstituted pyridine. These groups direct incoming electrophiles primarily to the ortho and para positions. Considering the existing substituents, the C4 and C6 positions are the most likely sites for electrophilic attack. The precise outcome would depend on the specific electrophile and reaction conditions, with steric hindrance from the adjacent cyclopropoxy group potentially influencing the regioselectivity. Common EAS reactions include nitration and halogenation. masterorganicchemistry.comyoutube.com
Nucleophilic Aromatic Substitution (SNAr) is more facile on pyridine rings than on benzene, particularly at the positions ortho and para to the ring nitrogen. youtube.comyoutube.com This reaction is favored when a good leaving group and electron-withdrawing substituents are present, as they stabilize the negatively charged intermediate, known as a Meisenheimer complex. youtube.comlibretexts.org The reaction proceeds via an addition-elimination mechanism: the nucleophile attacks the carbon bearing the leaving group, forming the intermediate, followed by the expulsion of the leaving group to restore aromaticity. youtube.comlibretexts.org
In this compound, the bromine atom at the C5 position is a potential leaving group. However, this position is meta to the ring nitrogen, making it less activated for SNAr compared to the C2, C4, or C6 positions. Furthermore, the electron-donating nature of the methoxy and cyclopropoxy groups deactivates the ring toward nucleophilic attack. Consequently, displacing the bromine atom via a direct SNAr mechanism would likely require very strong nucleophiles or harsh reaction conditions. libretexts.org
Transformations Involving the Bromine Moiety
The carbon-bromine bond at the C5 position is the most synthetically versatile site on the molecule. The bromine atom serves as an excellent leaving group in a wide array of transition-metal-catalyzed cross-coupling reactions and facilitates the formation of organometallic intermediates.
Aryl bromides are common and effective substrates for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. innospk.com
The Sonogashira coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org This reaction is highly efficient for creating arylalkyne structures from substrates like this compound.
| Coupling Partner | Catalyst System (Pd Source / Ligand) | Co-catalyst | Base | Solvent | Yield |
|---|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / PPh₃ | CuI | Triethylamine | THF | Good to Excellent |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | High |
| 1-Hexyne | Pd₂(dba)₃ / XPhos | CuI | Cs₂CO₃ | Dioxane | Good |
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This reaction has broad substrate scope and functional group tolerance, employing a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base. wikipedia.orglibretexts.org
| Amine Partner | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 °C | High |
| Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 110 °C | Good to Excellent |
| Pyrrolidine | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH | 80 °C | High |
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex, to form a carbon-carbon bond. wikipedia.orgorganic-chemistry.org This reaction is noted for its high functional group tolerance and its ability to couple sp³, sp², and sp carbon atoms. wikipedia.org The organozinc reagent can be prepared from the corresponding organolithium or Grignard reagent.
| Organozinc Partner | Catalyst System (Pd or Ni Source / Ligand) | Solvent | Conditions | Yield |
|---|---|---|---|---|
| Phenylzinc chloride | Pd(PPh₃)₄ | THF | Room Temp to 60 °C | High |
| Cyclopropylzinc bromide | Pd₂(dba)₃ / SPhos | THF/Toluene | Room Temperature | Good |
| Methylzinc iodide | NiCl₂(dppp) | DMF | 50 °C | Good |
The bromine atom can be exchanged with lithium through a metal-halogen exchange reaction, typically by treatment with an organolithium reagent such as n-butyllithium or tert-butyllithium at low temperatures (e.g., -78 °C). arkat-usa.orgresearchgate.net This generates a highly reactive pyridyllithium intermediate. This nucleophilic species can then be "quenched" by reacting it with a variety of electrophiles to introduce new functional groups at the C5 position. arkat-usa.org
Table of Lithiation and Electrophilic Quench Reactions
| Lithiation Reagent | Electrophile (Quenching Agent) | Product Functional Group |
|---|---|---|
| n-Butyllithium | Carbon dioxide (CO₂) | Carboxylic Acid (-COOH) |
| t-Butyllithium | N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) |
| n-Butyllithium | Trimethyl borate (B(OMe)₃) | Boronic Acid (-B(OH)₂) |
| t-Butyllithium | Acetone | Tertiary Alcohol (-C(OH)(CH₃)₂) |
The carbon-bromine bond can be reduced to a carbon-hydrogen bond, effectively replacing the bromine atom with hydrogen. This transformation, known as hydrodehalogenation, can be accomplished through several methods. A common approach is palladium-catalyzed hydrogenation, using a palladium catalyst (e.g., palladium on carbon, Pd/C) under an atmosphere of hydrogen gas (H₂). Alternatively, hydride reagents such as tributyltin hydride (Bu₃SnH) with a radical initiator or catalytic transfer hydrogenation conditions can also be employed for this reduction.
Information regarding the chemical compound this compound is not available in the public domain.
Following a comprehensive search for scientific literature and data pertaining to "this compound," it has been determined that there is no available information on the chemical reactivity and transformational chemistry of this specific compound.
Searches for data related to the reactions of its cyclopropoxy and methoxy groups, including ring-opening, cleavage, derivatization, and mechanistic investigations, did not yield any results for this particular molecule. The scientific literature accessible through public search indexes does not appear to contain studies on the synthesis or reactivity of this compound.
Therefore, it is not possible to provide the requested article with scientifically accurate and verifiable information that adheres to the specified outline. An attempt to extrapolate data from related but different compounds would not meet the required standards of scientific accuracy for the subject .
Advanced Spectroscopic Characterization and Computational Studies
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are indispensable for determining the molecular structure of compounds like 5-Bromo-3-cyclopropoxy-2-methoxypyridine. Each method provides unique information about the compound's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR: This technique would identify the number of distinct proton environments, their multiplicity (splitting patterns), and their integration (number of protons). For this compound, one would expect to observe signals corresponding to the aromatic protons on the pyridine (B92270) ring, the methoxy (B1213986) protons, and the protons of the cyclopropyl (B3062369) group. The chemical shifts and coupling constants would be crucial for confirming the substitution pattern on the pyridine ring.
¹³C NMR: This would reveal the number of unique carbon atoms in the molecule, including those in the pyridine ring, the methoxy group, and the cyclopropyl group. The chemical shifts would provide information about the electronic environment of each carbon atom.
¹⁹F NMR: As there is no fluorine atom in this compound, this technique would not be applicable.
Hypothetical ¹H NMR Data Table (Note: This table is a hypothetical representation and is not based on experimental data.)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.8 | d | 1H | H-6 |
| ~7.4 | d | 1H | H-4 |
| ~4.0 | s | 3H | -OCH₃ |
| ~3.9 | m | 1H | Cyclopropyl CH |
| ~0.9 | m | 2H | Cyclopropyl CH₂ |
Infrared (IR) and Raman Spectroscopy
IR and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their vibrational frequencies. For this compound, one would expect to see characteristic absorption bands for:
C-H stretching and bending vibrations (aromatic, aliphatic, and cyclopropyl).
C=C and C=N stretching vibrations of the pyridine ring.
C-O stretching vibrations of the methoxy and cyclopropoxy groups.
C-Br stretching vibration.
Hypothetical IR Data Table (Note: This table is a hypothetical representation and is not based on experimental data.)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2950-2850 | Medium | Aliphatic C-H Stretch |
| ~1600 | Strong | C=C/C=N Ring Stretch |
| ~1250 | Strong | Aryl Ether C-O Stretch |
| ~1050 | Strong | Aliphatic Ether C-O Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of this compound (C₉H₁₀BrNO₂). The fragmentation pattern observed in the mass spectrum would offer further structural clues. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_max) would indicate the extent of conjugation in the pyridine ring system.
Computational Chemistry and Quantum Mechanical Studies
In the absence of experimental data, computational methods, such as Density Functional Theory (DFT), could be employed to predict the geometric, spectroscopic, and electronic properties of this compound. These calculations could provide theoretical NMR and IR spectra to aid in the interpretation of experimental data, as well as insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential surface, and dipole moment. Such studies would be invaluable for a deeper understanding of its reactivity and potential interactions.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for predicting the geometric and electronic properties of molecules. For this compound, DFT calculations would be employed to determine its most stable three-dimensional conformation, a critical first step in understanding its reactivity and interactions.
These calculations would involve optimizing the molecule's geometry to find the lowest energy arrangement of its atoms. This process yields crucial data such as bond lengths, bond angles, and dihedral angles. While specific values for this compound are not available in the current body of research, a hypothetical data table based on typical DFT outputs is presented below to illustrate the expected results.
Hypothetical Optimized Geometric Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C2-O(methoxy) | ~1.35 Å |
| Bond Length | C3-O(cyclopropoxy) | ~1.37 Å |
| Bond Length | C5-Br | ~1.89 Å |
| Bond Angle | C2-C3-C4 | ~118° |
| Bond Angle | C3-O-C(cyclopropyl) | ~117° |
| Dihedral Angle | C4-C3-O-C(cyclopropyl) | Variable |
Note: These values are illustrative and would need to be confirmed by actual DFT calculations.
HOMO-LUMO Analysis and Reactivity Descriptors (e.g., Fukui Functions)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between these two orbitals (HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap generally implies greater stability and lower reactivity. researchgate.net
For this compound, a HOMO-LUMO analysis would map the distribution of these orbitals across the molecule, identifying potential sites for electrophilic and nucleophilic attack. Reactivity descriptors, derived from these orbital energies, provide a quantitative measure of this reactivity. These include:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Global Hardness (η): (I - A) / 2
Global Softness (S): 1 / (2η)
Electronegativity (χ): (I + A) / 2
Electrophilicity Index (ω): χ2 / (2η)
Fukui functions would further refine this analysis by indicating the change in electron density at a specific atomic site upon the addition or removal of an electron, thereby pinpointing the most reactive atoms for nucleophilic, electrophilic, and radical attacks.
Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Formula | Hypothetical Value |
| EHOMO | - | -6.5 eV |
| ELUMO | - | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.3 eV |
| Ionization Potential (I) | -EHOMO | 6.5 eV |
| Electron Affinity (A) | -ELUMO | 1.2 eV |
| Global Hardness (η) | (I - A) / 2 | 2.65 eV |
| Electrophilicity Index (ω) | χ2 / (2η) | 2.75 eV |
Note: These values are for illustrative purposes and are dependent on the computational method and basis set used.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron distribution within a molecule. acs.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. scholaris.ca
Reaction Pathway and Transition State Calculations for Chemical Transformations
Computational chemistry can also be used to model the entire course of a chemical reaction involving this compound. By calculating the potential energy surface for a proposed transformation, researchers can identify the minimum energy pathway from reactants to products.
A crucial part of this analysis is the location and characterization of transition states—the high-energy structures that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, which is a primary factor governing the reaction rate. For example, in a hypothetical nucleophilic aromatic substitution reaction on the pyridine ring, these calculations could predict whether the reaction is feasible under certain conditions and which regioisomer is the most likely product. This predictive power is invaluable for designing synthetic routes and understanding reaction mechanisms.
Role As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis
Utilization in the Construction of Diverse Heterocyclic Frameworks
The utility of brominated pyridine (B92270) derivatives in the synthesis of complex heterocyclic systems is well-established. The bromine atom serves as a versatile handle for introducing a wide array of substituents onto the pyridine ring through cross-coupling reactions.
While direct examples involving 5-Bromo-3-cyclopropoxy-2-methoxypyridine are scarce in the literature, the reactivity of analogous compounds provides a clear indication of its synthetic potential. For instance, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are frequently employed to create biaryl and heteroaryl structures. In a similar vein, 5-bromo-2-methylpyridin-3-amine (B1289001) has been successfully coupled with various arylboronic acids to produce novel 5-aryl-2-methylpyridin-3-amine derivatives. mdpi.com This suggests that this compound could readily participate in similar reactions to generate a diverse library of 5-aryl-3-cyclopropoxy-2-methoxypyridines, which are themselves advanced heterocyclic frameworks.
Furthermore, compounds like 5-bromo-1,2,3-triazine (B172147) have been shown to undergo efficient palladium-catalyzed cross-coupling reactions, and the resulting products can be further transformed into other N-heterocycles such as pyrimidines and pyridines. uzh.ch This highlights the potential of the bromo-substituted pyridine core within this compound to serve as a linchpin in the synthesis of a variety of heterocyclic systems. The transformations often provide access to novel molecular scaffolds that are of interest in medicinal chemistry and materials science.
The following table outlines common cross-coupling reactions that are applicable to brominated pyridine derivatives and, by extension, likely applicable to this compound.
| Reaction Name | Reactant | Catalyst/Reagents | Product Type |
| Suzuki-Miyaura Coupling | Arylboronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl compounds |
| Heck Coupling | Alkene | Pd catalyst, Base | Alkenylpyridines |
| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu co-catalyst, Base | Alkynylpyridines |
| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand, Base | Aminopyridines |
| Stille Coupling | Organostannane | Pd catalyst | Aryl/vinylpyridines |
Precursor in the Synthesis of Advanced Pharmaceutical Intermediates
Substituted pyridines are a cornerstone of medicinal chemistry, with a vast number of approved drugs containing a pyridine scaffold. The specific substitution pattern of this compound makes it an attractive starting material for the synthesis of complex pharmaceutical intermediates.
The utility of closely related compounds underscores this potential. For example, 5-Bromo-2-methoxypyridine (B44785) is a known building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin (B550006) sst₃ receptor antagonist. sigmaaldrich.comchemdad.com Similarly, 5-Amino-3-bromo-2-methoxypyridine is utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. chemimpex.com
More specifically, in the realm of oncology, derivatives of bromomethoxypyridines have been crucial. For instance, 5-bromo-2-methoxypyridin-3-amine (B1520566) was used in the synthesis of a series of sulfonamide methoxypyridine derivatives that act as novel PI3K/mTOR dual inhibitors, which are important targets in cancer therapy. nih.gov The synthesis involved the condensation of the pyridine derivative with 2,4-difluorobenzenesulfonyl chloride, followed by further transformations. nih.gov This demonstrates how the functional groups on the pyridine ring can be sequentially modified to build up complex, biologically active molecules.
Given these examples, it is highly probable that this compound could serve as a key intermediate for novel therapeutic agents, where the cyclopropoxy group could impart unique pharmacological properties such as improved metabolic stability or binding affinity.
Development of New Reagents and Catalysts Utilizing this compound Derivatives
While there is no specific information available regarding the use of this compound derivatives in the development of new reagents and catalysts, the broader class of substituted pyridines is known for its role in coordination chemistry and catalysis. Pyridine-based ligands are widely used in transition metal catalysis due to their electronic properties and ability to stabilize metal centers.
It is conceivable that derivatives of this compound could be transformed into novel ligands. For instance, the bromine atom could be replaced by a phosphine (B1218219) or other coordinating group through nucleophilic substitution or cross-coupling reactions. The resulting phosphine-pyridine derivative could then be explored as a ligand in catalysis. The electronic and steric influence of the methoxy (B1213986) and cyclopropoxy groups could modulate the properties of the resulting metal complexes, potentially leading to catalysts with novel reactivity or selectivity. However, at present, this remains a hypothetical application without direct supporting literature for this specific compound.
Potential Applications in Agrochemical and Advanced Material Science Research
The application of substituted pyridines extends beyond pharmaceuticals into agrochemicals and material science. The structural motifs present in this compound are also found in compounds developed for these industries.
In the agrochemical sector, related compounds like 5-Amino-3-bromo-2-methoxypyridine are used in the formulation of pesticides and herbicides, contributing to improved crop yields. chemimpex.com Another related compound, 5-Bromo-2-chloropyridine, serves as an intermediate in the synthesis of fungicides and herbicides. nbinno.com This suggests a potential role for this compound as a scaffold for new agrochemicals, where the unique combination of substituents could lead to novel modes of action or improved efficacy.
In the field of material science, substituted pyridines are used to create materials with specific electronic and optical properties. For example, 5-bromo-2-chloro-3-methoxypyridine (B1284486) is considered for preparing materials with unique electrical or optical characteristics for use in optoelectronic devices. pipzine-chem.com It can be incorporated into polymers to create materials sensitive to specific wavelengths of light. pipzine-chem.com Furthermore, 5-Bromo-2-chloropyridine is a building block for liquid crystals and conducting polymers used in electronic devices. nbinno.com By analogy, this compound could be explored as a monomer or precursor for the synthesis of novel functional polymers and organic electronic materials, where the cyclopropoxy group could influence properties such as solubility, morphology, and electronic behavior.
The following table summarizes the documented applications of compounds structurally related to this compound.
| Related Compound | Application Area | Specific Use | Reference |
| 5-Bromo-2-methoxypyridine | Pharmaceuticals | Building block for an αvβ3 antagonist and a somatostatin sst₃ receptor antagonist. | sigmaaldrich.comchemdad.com |
| 5-Amino-3-bromo-2-methoxypyridine | Pharmaceuticals, Agrochemicals | Intermediate for drugs targeting neurological disorders; formulation of pesticides and herbicides. | chemimpex.com |
| 5-bromo-2-methoxypyridin-3-amine | Pharmaceuticals | Intermediate for PI3K/mTOR dual inhibitors for cancer therapy. | nih.gov |
| 5-Bromo-2-chloropyridine | Agrochemicals, Material Science | Intermediate for fungicides and herbicides; building block for liquid crystals and conducting polymers. | nbinno.com |
| 5-bromo-2-chloro-3-methoxypyridine | Material Science | Preparation of materials for optoelectronic devices. | pipzine-chem.com |
Future Research Directions and Emerging Methodologies
Development of More Sustainable and Green Synthetic Routes for 5-Bromo-3-cyclopropoxy-2-methoxypyridine
The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce environmental impact and improve efficiency. rasayanjournal.co.in Future research on the synthesis of this compound would likely focus on developing more sustainable routes compared to traditional methods that may rely on hazardous reagents and solvents.
Key areas of investigation would include:
Catalytic Systems: Employing highly efficient and recyclable catalysts, such as metal-organic frameworks (MOFs) or nanoparticle-based catalysts, to minimize waste and improve atom economy.
Alternative Energy Sources: Utilizing microwave irradiation or photochemical methods to accelerate reaction rates and reduce energy consumption compared to conventional heating. rasayanjournal.co.in Photoredox catalysis, using visible light to drive reactions under mild conditions, represents a particularly promising avenue. dlut.edu.cn
Greener Solvents: Replacing conventional volatile organic compounds (VOCs) with more environmentally benign alternatives like ionic liquids, supercritical fluids, or water-based systems. rasayanjournal.co.in Solvent-free "grindstone" chemistry or ball-milling techniques could also be explored. rasayanjournal.co.in
One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple transformations occur in a single reaction vessel, which reduces the need for intermediate purification steps, thereby saving time, resources, and minimizing waste generation. rasayanjournal.co.in
Exploration of Novel Reactivity Patterns and Unprecedented Transformations of the Compound
The unique arrangement of substituents on the this compound ring—a halogen for cross-coupling, an electron-donating methoxy (B1213986) group, and a sterically demanding cyclopropoxy group—offers fertile ground for exploring novel chemical transformations.
Future research could focus on:
Advanced Cross-Coupling Reactions: While the bromine atom is a classical handle for Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions, research could explore more challenging or novel coupling partners. This includes the direct C-H activation of partner molecules to forge new carbon-carbon or carbon-heteroatom bonds, bypassing the need for pre-functionalized reagents.
Reactivity of the Cyclopropoxy Group: The cyclopropyl (B3062369) ring is a strained system that can participate in unique ring-opening or rearrangement reactions under specific catalytic conditions. Investigating the stability and reactivity of the cyclopropoxy ether linkage under radical, acidic, or basic conditions could unveil new synthetic pathways.
Cascade Reactions: Designing transformations where an initial reaction at one site triggers a subsequent series of intramolecular reactions. For instance, a reaction initiated at the bromine position could lead to a cascade cycloaddition, rapidly increasing the molecular complexity from the relatively simple pyridine (B92270) starting material. rsc.org
Application of Advanced Spectroscopic Techniques for in situ Reaction Monitoring and Kinetic Studies
To optimize reaction conditions and gain a deeper understanding of reaction mechanisms, advanced spectroscopic techniques are indispensable. Future studies on the synthesis and transformation of this compound would benefit significantly from real-time analysis.
Methodologies could include:
Process Analytical Technology (PAT): Implementing in-situ spectroscopic probes such as Fourier-Transform Infrared (FTIR), Raman, or Nuclear Magnetic Resonance (NMR) spectroscopy directly into the reaction vessel. This allows for continuous monitoring of the concentrations of reactants, intermediates, and products without the need for sampling.
Kinetic Analysis: Using the data from in-situ monitoring to perform detailed kinetic studies. This information is crucial for understanding the reaction mechanism, identifying rate-limiting steps, and building predictive models for process optimization and scale-up.
Characterization of Transient Species: Employing specialized spectroscopic methods, potentially coupled with computational studies, to detect and characterize short-lived intermediates that may be key to understanding the reaction pathway.
Computational Design and Prediction of Novel Derivatives and Their Reactivity
Computational chemistry is a powerful tool for accelerating the discovery and development of new molecules and reactions. frontiersin.org For this compound, computational methods can guide synthetic efforts and predict the properties of its derivatives.
Potential research applications include:
Reactivity Prediction: Using Density Functional Theory (DFT) to model the electronic structure of the molecule. mdpi.com This can help predict the most likely sites for electrophilic or nucleophilic attack, the stability of intermediates, and the energy barriers for potential reaction pathways.
Virtual Screening: Designing a virtual library of derivatives by modifying the substituents on the pyridine core and using computational models to predict their physicochemical properties, potential biological activity, or material characteristics. frontiersin.org This in silico screening can prioritize the most promising candidates for synthesis.
Mechanism Elucidation: Combining experimental data with computational modeling to build a comprehensive picture of complex reaction mechanisms. For instance, modeling the transition states in a catalytic cycle can explain observed selectivity and guide the design of improved catalysts. chemrxiv.org
Integration with Automated Synthesis and Flow Chemistry Platforms
The transition from traditional batch processing to automated and continuous manufacturing offers significant advantages in terms of safety, efficiency, and scalability. spirochem.comnih.gov The synthesis of this compound and its derivatives is well-suited for these modern platforms.
Future work in this area would involve:
Flow Chemistry Synthesis: Developing a continuous flow process for the synthesis of the target compound. mdpi.com Flow reactors provide superior control over reaction parameters like temperature, pressure, and mixing, which can lead to higher yields, better purity, and enhanced safety, especially for highly exothermic or hazardous reactions. researchgate.net
Automated Reaction Optimization: Integrating flow reactors with automated systems that can systematically vary reaction parameters and use algorithms or machine learning to rapidly identify the optimal conditions for a given transformation. nih.gov
Telescoped Synthesis: Connecting multiple flow reactors in sequence to perform a multi-step synthesis without isolating the intermediates. mdpi.com This "telescoped" approach can dramatically reduce production time and waste, representing a highly efficient manufacturing strategy for complex molecules derived from this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
